N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
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Description
N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known by its chemical formula C13H12ClNO2S , is a synthetic compound with interesting pharmacological properties. It belongs to the class of benzenesulfonamides and exhibits potential as a therapeutic agent.
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the chloro group at the 5-position of the phenyl ring, followed by the dimethylation of the pyrimidine nucleus. The exact synthetic route may vary depending on the specific research context and the desired purity of the final product.
Molecular Structure Analysis
The molecular structure of N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide consists of the following components:
- A pyrimidine ring with 5,6-dimethyl substitution.
- A benzene ring with a 5-chloro-2-methyl substituent.
- A carboxamide functional group.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, such as:
- Hydrolysis : The carboxamide group can undergo hydrolysis under appropriate conditions.
- Acylation : The carbonyl group in the carboxamide can react with acylating agents.
- Substitution Reactions : The chloro group may undergo nucleophilic substitution reactions.
Physical And Chemical Properties Analysis
- Melting Point : The compound’s melting point is an essential property for its characterization.
- Solubility : Investigating its solubility in various solvents provides insights into its practical use.
- Stability : Assessing its stability under different conditions is crucial for formulation and storage.
Safety And Hazards
- Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.
- Handling Precautions : Researchers should handle this compound with care, following standard safety protocols.
Future Directions
Future research should focus on:
- Biological Activity : Investigate its potential as a drug candidate.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance its efficacy.
- Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion.
Please note that the information provided here is based on available literature and may require further validation through experimental studies12.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-8-4-5-11(15)6-12(8)18-14(19)13-9(2)10(3)16-7-17-13/h4-7H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDLFQOBWRGKIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=NC=NC(=C2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
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